Product packaging for [4-(Butan-2-yl)phenyl]thiourea(Cat. No.:CAS No. 565181-84-2)

[4-(Butan-2-yl)phenyl]thiourea

Cat. No.: B3433805
CAS No.: 565181-84-2
M. Wt: 208.33 g/mol
InChI Key: WTXSUXUHTUONPP-UHFFFAOYSA-N
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Description

[4-(Butan-2-yl)phenyl]thiourea (CAS 565181-84-2) is an organosulfur compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . It belongs to the thiourea derivative family, a class of compounds gaining significant attention in organic synthesis and medicinal chemistry due to their diverse biological activities . Researchers are exploring thiourea derivatives for a wide spectrum of applications, including as antibacterial, antioxidant, and anticancer agents . The mechanism of action for these compounds often involves the ability of the thiourea core to form hydrogen bonds with target substrates, and they are also known to serve as effective ligands, coordinating with various metal centers through nitrogen and sulfur atoms to form stable metal complexes with enhanced biological properties . This makes this compound a valuable building block for developing new antimicrobial agents and for other pharmacological investigations . Please handle with care; this product is classified with the signal word 'Danger' due to its toxicity if swallowed (H301) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2S B3433805 [4-(Butan-2-yl)phenyl]thiourea CAS No. 565181-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8(2)9-4-6-10(7-5-9)13-11(12)14/h4-8H,3H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXSUXUHTUONPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290385
Record name N-[4-(1-Methylpropyl)phenyl]thiourea
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Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565181-84-2
Record name N-[4-(1-Methylpropyl)phenyl]thiourea
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Record name N-[4-(1-Methylpropyl)phenyl]thiourea
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Record name [4-(butan-2-yl)phenyl]thiourea
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Synthetic Methodologies and Reaction Pathways for 4 Butan 2 Yl Phenyl Thiourea

Strategies for the Synthesis of [4-(Butan-2-yl)phenyl]thiourea

The primary strategies for synthesizing the target compound involve the formation of a C-N bond between the nitrogen of an amine and the carbon of a thiocarbonyl group. The two principal precursors are 4-(butan-2-yl)aniline and 4-(butan-2-yl)phenyl isothiocyanate.

The most conventional and widely employed method for synthesizing N-arylthioureas is the reaction between an aromatic amine and an isothiocyanate. scispace.commdpi.com For the title compound, this involves the addition of ammonia (B1221849) to 4-(butan-2-yl)phenyl isothiocyanate. However, the more common and adaptable route involves the reaction of 4-(butan-2-yl)aniline with a source of the thiocarbonyl group.

Classic methods typically involve one of the following pathways:

Reaction of an Amine with an Isothiocyanate: The most direct route to a disubstituted thiourea (B124793), such as 1-[4-(butan-2-yl)phenyl]-3-[2-(methylsulfanyl)phenyl]thiourea, is the reaction of 4-sec-butylaniline (B1345595) with the corresponding isothiocyanate, 2-(methylthio)phenyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions, often by refluxing the reactants in a suitable solvent like ethanol. scispace.com

From an Amine and Thiocyanate (B1210189) Salts: A well-established one-pot method involves heating an aniline (B41778) derivative with an inorganic thiocyanate, such as ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of a strong acid like hydrochloric acid (HCl). ijaers.com In this "in situ" generation of the isothiocyanate, the aniline is converted to its isothiocyanate, which then reacts with another amine molecule or ammonia.

From an Amine and Carbon Disulfide: Aromatic primary amines like aniline can be heated with ethanolic carbon disulfide (CS₂) and solid potassium hydroxide (B78521) (KOH) to produce N,N'-diarylthioureas. davuniversity.org Subsequent treatment with concentrated HCl can yield the corresponding phenyl isothiocyanate. davuniversity.org

These classic routes are valued for their simplicity and the ready availability of starting materials. Adaptations often involve changing the solvent or reaction temperature to optimize the yield and purity of the final product.

Table 1: Classic Synthesis Conditions for Aryl Thioureas

Starting MaterialsReagents & ConditionsProduct TypeReference
Phenyl isothiocyanate + Aromatic AminesEthanol (95%), reflux at 78°C for 4 hoursN,N'-diarylthioureas scispace.com
Aniline Derivatives + Ammonium ThiocyanateHydrochloric acid (conc.), heat on water bath (100°C) for 1 hourN-arylthioureas ijaers.com
Aniline + Carbon DisulfideEthanolic KOH, heatN,N'-diphenylthiourea davuniversity.org
Acyl Chloride + Potassium Thiocyanate, then Aromatic AnilineIn situ formation of acetyl isothiocyanate, subsequent reaction with aniline1-acetyl-3-arylthioureas researchgate.net

Exploration of Novel Reaction Conditions and Reagents

Research into thiourea synthesis has led to the development of more efficient and specialized methods. These explorations focus on improving reaction times, yields, and catalyst efficiency.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. scispace.comdergipark.org.tr For instance, the synthesis of N,N'-disubstituted thioureas and their subsequent cyclocondensation can be accelerated from hours under reflux to just minutes in a microwave reactor. scispace.comdergipark.org.tr

Novel Reagents for Isothiocyanate Generation: The synthesis of the key intermediate, aryl isothiocyanate, has been improved. One modern method uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to convert dithiocarbamates (formed from the amine and CS₂) into isothiocyanates under mild conditions. cbijournal.comresearchgate.net This avoids harsh reagents and simplifies work-up as the byproducts are mostly volatile. researchgate.net

Catalytic Approaches: While many thiourea syntheses are catalyst-free, modern chemistry has introduced catalytic systems to enhance efficiency and scope. Phase transfer catalysis has been employed in the synthesis of N-acyl-N'-arylthioureas from acyl chlorides, ammonium thiocyanate, and arylamines. tandfonline.com More advanced methods include copper-catalyzed S-arylation reactions, which, while not forming the thiourea backbone itself, provide a novel pathway to functionalized isothiourea derivatives from a pre-formed thiourea. researchgate.netresearchgate.net

Table 2: Comparison of Conventional and Novel Synthetic Methods

FeatureConventional Method (e.g., Reflux in Ethanol)Novel Method (e.g., Microwave-Assisted)Reference
Reaction Time Typically several hours (e.g., 4-5 hours)Significantly shorter (e.g., minutes) scispace.comdergipark.org.tr
Energy Consumption High, due to prolonged heatingLower, due to shorter reaction times and efficient energy transfer dergipark.org.tr
Reagents Often uses basic solvents and reagentsMay employ advanced catalysts or reagents like Boc₂O for milder conditions researchgate.net
Process Control Standard temperature controlPrecise temperature and pressure control in dedicated microwave reactors scispace.comdergipark.org.tr

Asymmetric Synthesis Approaches for Chiral Thiourea Derivatives

The this compound molecule is inherently chiral due to the stereocenter in the butan-2-yl group. The synthesis of a specific enantiomer ((R) or (S)) of this compound requires an asymmetric approach, which almost invariably involves the use of an enantiomerically pure starting material.

The primary strategy for the enantioselective synthesis of a chiral thiourea like this compound is to start with a chiral precursor. The thiourea-forming reaction itself does not create the chiral center on the alkyl chain but preserves the stereochemistry of the starting amine.

The key step is the resolution of the precursor amine, 4-(butan-2-yl)aniline, into its (R) and (S) enantiomers. Once the desired enantiomerically pure amine is obtained, it can be converted to the corresponding chiral thiourea through standard methods, such as reaction with a thiocarbonyl source. This approach is used in the synthesis of other chiral thioureas where complex, chiral amines derived from natural sources like amino acids are used as starting materials. tandfonline.com The reaction of such a chiral amine with an isothiocyanate proceeds without racemization of the existing stereocenter.

Diastereoselective synthesis becomes relevant when a new stereocenter is formed in a molecule that already contains one or more stereocenters. In the context of thiourea synthesis, this would typically involve reacting a chiral amine with a chiral isothiocyanate. This would lead to the formation of a mixture of diastereomers.

For a compound like this compound, a diastereoselective approach could be envisioned if the nitrogen of the thiourea were to be substituted with a second, different chiral group. For example, reacting (R)-4-(butan-2-yl)phenyl isothiocyanate with a chiral amine (e.g., (S)-phenylethylamine) would produce two diastereomers: (R,S) and (R,R). The ratio of these diastereomers would be influenced by steric and electronic interactions between the two chiral fragments during the reaction. Control over this diastereoselectivity often requires careful selection of solvents, temperature, and sometimes the use of a chiral auxiliary or catalyst.

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the application of green chemistry principles to the synthesis of thioureas. These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: A significant development is the use of water as a reaction medium. An "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable method for producing unsymmetrical thioureas, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org Product isolation is often simplified to filtration. organic-chemistry.org

Solvent-Free Reactions: Some protocols have been developed for the solvent-free synthesis of thiourea derivatives, for instance, by reacting aniline derivatives with ammonium thiocyanate and HCl without any solvent, thereby minimizing waste. ijaers.com

Atom Economy: Truly green reactions maximize the incorporation of all starting materials into the final product. A completely atom-economic synthesis of thioureas involves the reaction of isocyanides with amines in the presence of elemental sulfur, where all atoms from the reactants are incorporated into the thiourea product. organic-chemistry.org

Use of Recyclable Catalysts: To circumvent the use of stoichiometric reagents that generate waste, reusable catalysts are employed. Samarium triflate has been used as a recyclable acid catalyst for the synthesis of related heterocycles from o-amino(thio)phenols in an aqueous medium under mild conditions. organic-chemistry.org

Table 3: Green Chemistry Approaches to Thiourea Synthesis

Green PrincipleTraditional MethodGreen AlternativeBenefitReference
Solvent Choice Use of volatile organic solvents (e.g., ethanol, THF)Reaction performed "on-water" or solvent-freeReduces VOC emissions, simplifies work-up, lowers toxicity ijaers.comorganic-chemistry.org
Atom Economy Use of thiocyanate salts (generates salt byproduct)Reaction of isocyanide, amine, and sulfur100% atom economy, no byproducts organic-chemistry.org
Catalysis Stoichiometric acid/base promotersUse of reusable catalysts (e.g., samarium triflate for related syntheses)Reduces waste, catalyst can be recovered and reused organic-chemistry.org
Energy Efficiency Prolonged heating under refluxMicrowave-assisted synthesisReduces reaction time and energy consumption scispace.comdergipark.org.tr

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted synthetic methods have gained significant traction in organic synthesis due to their numerous advantages, including shorter reaction times, higher yields, and reduced use of hazardous solvents. These techniques are applicable to the synthesis of aryl thiourea derivatives, including what can be extrapolated for this compound.

A common approach involves the reaction of an aryl isothiocyanate with an amine under solvent-free conditions, often with microwave irradiation to accelerate the reaction. For the synthesis of this compound, this would involve the reaction of 4-(butan-2-yl)phenyl isothiocyanate with a suitable amine source, such as ammonia.

In a related context, the synthesis of 1-octanoyl-3-aryl thioureas has been successfully accomplished under solvent-free conditions by stirring octanoyl isothiocyanate with various substituted anilines at a moderately elevated temperature of 60-65°C. bdpsjournal.org This method resulted in excellent yields (84-91%) within a short reaction time of 10-15 minutes. bdpsjournal.orgbdpsjournal.org A similar strategy could be envisioned for the synthesis of this compound.

The general reaction scheme for the solvent-free synthesis of an N-aryl thiourea is depicted below:

Scheme 1: General Solvent-Free Synthesis of N-Aryl Thioureas

Generated code

Microwave-assisted synthesis has also been effectively employed for preparing thiourea derivatives. For instance, the synthesis of various di- and tri-substituted thioureas has been reported to be mild and efficient under microwave irradiation. bdpsjournal.org The synthesis of 1,3,5-triazinane-2-thiones from N,N'-disubstituted ureas has been achieved with high yields (80-95%) in short reaction times (4-6 minutes) using a montmorillonite (B579905) K-10 support under microwave irradiation. clockss.org While this is a subsequent reaction, it highlights the utility of microwaves in reactions involving thiourea-related structures.

A representative table of solvent-free synthesis of aryl thioureas is provided below, showcasing the general conditions and outcomes for analogous compounds.

Aryl IsothiocyanateAmineConditionsYield (%)Reference
Octanoyl isothiocyanateAniline60-65°C, 10-15 min, solvent-free91 bdpsjournal.org
Octanoyl isothiocyanate4-Methoxyaniline60-65°C, 10-15 min, solvent-free84 bdpsjournal.org

Catalyst-Free and Atom-Economical Methodologies

Catalyst-free and atom-economical synthetic methods are central to the principles of green chemistry, aiming to maximize the incorporation of all starting materials into the final product while avoiding the use of catalysts that can be costly and environmentally problematic.

The synthesis of thioureas from isothiocyanates and amines is inherently atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the product. This reaction is often carried out without a catalyst, relying on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. beilstein-journals.org

A catalyst-free approach for synthesizing this compound would involve the direct reaction of 4-(butan-2-yl)phenyl isothiocyanate with ammonia or an appropriate amine in a suitable solvent or under solvent-free conditions. Mechanochemical methods, such as ball milling, offer a solvent-free and often catalyst-free route for the synthesis of thioureas. The thorough mixing of an aryl isothiocyanate and an aromatic primary amine in an agate mortar has been shown to lead to the formation of N,N'-diarylthioureas in a few minutes. beilstein-journals.org

The general reaction for the catalyst-free synthesis of a thiourea is as follows:

Scheme 2: Catalyst-Free Synthesis of a Thiourea

Generated code

Research has demonstrated the successful synthesis of various urea (B33335) and thiourea derivatives under catalyst-free and solvent-free conditions, highlighting the broad applicability of this green methodology. researchgate.net

The following table provides representative data for the catalyst-free synthesis of thiourea derivatives.

Reactant 1Reactant 2ConditionsYield (%)Reference
Phenyl isothiocyanatePiperidineBall milling, 10 min≥99 beilstein-journals.org
4-Nitrophenyl isothiocyanateAnilineBall milling, rt100 beilstein-journals.org

Molecular Structure and Conformational Analysis of 4 Butan 2 Yl Phenyl Thiourea

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular framework of [4-(Butan-2-yl)phenyl]thiourea. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide complementary information, enabling a comprehensive understanding of its structure and conformational dynamics.

Principles of High-Resolution NMR Techniques Applied to Thioureas

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of molecules in solution. For thiourea (B124793) derivatives, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum of arylthioureas, characteristic signals include a singlet for the disubstituted NH proton, typically found in the downfield region of 9.5–10.3 ppm. nih.gov The aromatic protons usually appear as a set of multiplets between 7.0 and 7.5 ppm, with their splitting patterns providing information about the substitution on the phenyl ring. The protons of the primary amine group (NH₂) often present as a singlet around 3.5 ppm. nih.gov For this compound specifically, the signals corresponding to the butan-2-yl group would be expected in the aliphatic region of the spectrum.

The ¹³C NMR spectrum offers further structural confirmation. A key signal for thiourea derivatives is the thione (C=S) carbon, which resonates at approximately 180 ppm. nih.govresearchgate.net The aromatic methine (CH) carbons are typically observed in the 110–140 ppm range. nih.gov The carbons of the butan-2-yl substituent would also have characteristic shifts in the aliphatic region.

Conformational analysis of thioureas using NMR can be challenging due to the rapid interconversion between cis and trans conformers at room temperature, which often results in motionally averaged signals. acs.org However, temperature-dependent NMR studies can sometimes resolve these individual conformers. researchgate.net The chemical shifts of benzylic carbons can also be sensitive to the orientation of the aryl groups, providing further conformational insights. cdnsciencepub.com

Table 1: Typical NMR Chemical Shifts for Arylthiourea Derivatives

NucleusFunctional GroupChemical Shift (ppm)
¹HDisubstituted NH9.5–10.3
¹HAromatic CH7.0–7.5
¹HPrimary NH₂~3.5
¹³CC=S (Thione)~180
¹³CAromatic CH110–140

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational states of thiourea derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of a thiourea derivative provides a wealth of information. The N-H stretching vibrations are particularly sensitive to hydrogen bonding and are typically observed in the range of 3000-3500 cm⁻¹. nih.govsemanticscholar.org For instance, in some acylthioureas, N-H stretching bands have been noted between 3030 and 3479 cm⁻¹. nih.gov The C=S (thiocarbonyl) stretching vibration is a key diagnostic band and usually appears in the region of 1200-1300 cm⁻¹. nih.gov The C=O stretching of acylthioureas is found around 1650–1695 cm⁻¹. nih.gov Strong intra- and intermolecular interactions, such as hydrogen bonds involving the N-H group as a donor and the carbonyl and thiocarbonyl groups as acceptors, can be inferred from the IR spectral features. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For thiourea derivatives, the C=S stretching vibration is also observable in the Raman spectrum. uaeh.edu.mx The pyridine (B92270) ring breathing mode in pyridyl thioureas, for example, gives rise to an intense band around 990 cm⁻¹. asianpubs.org Studies on substituted thioureas have utilized Raman spectroscopy to identify characteristic frequencies of various functional groups and to understand the effects of substitution on the vibrational modes. asianpubs.orgnih.gov The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. eurjchem.com

Conformational changes can significantly influence the vibrational spectra. For example, in 3-monosubstituted furoylthioureas, a strong intramolecular hydrogen bond leads to an "S"-shaped conformation, which affects the C=O vibrational frequency. uaeh.edu.mx In the absence of this hydrogen bond, a "U"-shaped conformation is adopted, resulting in a substituent-dependent C=O vibration. uaeh.edu.mx

X-ray Crystallography for Solid-State Structure Determination of Thiourea Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

Lattice Packing and Intermolecular Interactions

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. iucr.org A common and robust interaction is the formation of centrosymmetric dimers through N-H···S hydrogen bonds, creating R²₂(8) graph-set motifs. acs.orgconicet.gov.ar These dimers can then assemble into higher-order structures like infinite chains or 2D sheets. acs.orgrsc.org

For instance, in the crystal structure of 1-{(E)-[4-(4-hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, a related compound, the molecular packing is characterized by hydroxyl-O-H···S(thione) and amine-N-H···O hydrogen bonds, forming a linear supramolecular chain. nih.goviucr.org These chains are further connected into layers by a combination of C-H···S, C-H···O, and C-H···π interactions. nih.goviucr.org

Polymorphism Studies and Crystal Engineering Principles

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in symmetrically substituted thiourea derivatives, largely due to the rotational flexibility of the C–N bond. usm.myusm.my Different polymorphs can exhibit distinct physical properties, which is of significant interest in materials science and pharmaceuticals.

Theoretical calculations are often employed to assess the stability of different possible conformers, such as trans-trans, cis-trans, and cis-cis configurations. usm.my The relative energies of these conformers can indicate the likelihood of their existence. For example, in one study of a symmetrically substituted thiourea, the cis-trans configuration was found to be energetically accessible, suggesting the possibility of polymorphism. usm.my

Crystal engineering principles are applied to design and control the supramolecular architecture of thiourea derivatives. By understanding and utilizing the robust hydrogen-bonding synthons, such as the R²₂(8) thiourea dimer, it is possible to direct the assembly of molecules into desired crystalline arrangements. acs.orgrsc.org The interplay of strong and weak intermolecular interactions provides a versatile toolkit for constructing complex and functional solid-state structures. rsc.org

Theoretical and Computational Conformational Analysis

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and conformational landscape of thiourea derivatives. mdpi.comsciensage.infobenthamdirect.com

DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. semanticscholar.orgsciensage.info These calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. mdpi.com

Conformational analysis using computational methods involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For thiourea derivatives, a key aspect is the rotation around the C-N bonds, which leads to different conformers (e.g., cis and trans). usm.mygithub.io The relative energies of these conformers determine their population at a given temperature. For instance, in phenylthiourea (B91264), a trans isomer in a syn geometry is the global minimum, while a cis isomer in an anti geometry is a local minimum. acs.org

Molecular modeling studies are also employed to understand the structure-activity relationships of these compounds. nih.govnih.gov By calculating various quantum chemical parameters such as ionization potential, electron affinity, and chemical hardness, correlations can be drawn with their biological activities. sciensage.infobenthamdirect.comresearchgate.net

Molecular Mechanics and Dynamics Simulations.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to analyze the structure and temporal evolution of molecular systems. MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the efficient mapping of the potential energy surface and identification of stable conformers. The energy is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. For this compound, a conformational search using molecular mechanics would systematically rotate the key single bonds—specifically the C-C bond in the butan-2-yl group, the C-N bond linking the phenyl ring to the thiourea moiety, and the C-N bond within the thiourea group—to identify low-energy, stable conformations.

Molecular dynamics simulations build upon molecular mechanics by incorporating time, simulating the movement of atoms and molecules according to Newton's laws of motion. nih.gov This provides a dynamic view of conformational behavior, showing how the molecule flexes, vibrates, and transitions between different conformations over a specific period, which can range from nanoseconds to microseconds. claremont.edursc.org Such simulations are powerful for understanding not just the stable states but also the pathways and time scales of conformational changes. rsc.org In studies of various thiourea derivatives, MD simulations have been instrumental in exploring their binding modes with biological targets and assessing the stability of these interactions over time. acs.orgresearchgate.netnih.gov Analysis tools like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are commonly used to quantify the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation.

For a more rigorous and accurate description of the conformational energetics of this compound, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are employed. These methods explicitly model the electronic structure of the molecule, providing deeper insights into its stability and properties.

Ab initio calculations, based on first principles of quantum mechanics, offer high accuracy. Studies on related molecules, such as phenyl-substituted thioureas, have utilized methods like Møller-Plesset perturbation theory (MP2) with extensive basis sets (e.g., aug-cc-pVDZ) to map out the potential energy surfaces (PES) for bond rotations. acs.orgosti.gov A detailed conformational analysis of phenylthiourea, a core fragment of the title compound, reveals crucial energetic details. acs.orgosti.gov The geometry around the C(sp²)-N bond can be described by cis or trans arrangements of the substituent relative to the sulfur atom, while the pyramidalization at the nitrogen atom leads to syn or anti configurations. For phenylthiourea, the global minimum energy conformation is a trans isomer with a syn geometry. acs.orgosti.gov A local minimum, corresponding to a cis isomer in an anti geometry, exists at a higher relative energy. acs.orgosti.gov

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for conformational analysis of organic molecules. semanticscholar.orgconicet.gov.ar Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G**, are frequently used to optimize geometries and calculate the relative stabilities of different conformers of thiourea derivatives. nih.govsemanticscholar.org These calculations are essential for determining the energy barriers that hinder free rotation around specific bonds.

The key rotational barriers for the phenylthiourea scaffold, which serves as a model for this compound, have been calculated using high-level ab initio methods. Rotation around the C(sp²)-N bond is significantly hindered, while rotation of the phenyl group is comparatively less restricted. The presence of the butan-2-yl substituent on the phenyl ring introduces additional conformational complexity and can influence the rotational profile.

Below are tables summarizing the key conformational energies and rotational barriers for the parent phenylthiourea structure, which provides a foundational understanding for the substituted title compound.

Table 1: Relative Energies of Phenylthiourea Conformers Data sourced from MP2/aug-cc-pVDZ calculations. acs.orgosti.gov

Conformer DescriptionRelative Energy (kcal/mol)
trans isomer, syn geometry0.0 (Global Minimum)
cis isomer, anti geometry2.7 (Local Minimum)

Table 2: Calculated Rotational Barriers in Phenylthiourea Data sourced from MP2/aug-cc-pVDZ calculations. acs.orgosti.gov

Rotation AxisRotational Barrier (kcal/mol)
C(sp²)-N bond9.1 - 10.2
N-C(aryl) bond0.9

These computational findings indicate that while the phenyl group can rotate with relative ease, the partial double-bond character of the C(sp²)-N bond creates a substantial barrier, leading to distinct, stable conformers. The butan-2-yl group would add its own set of rotational considerations, likely creating several low-energy conformations based on its orientation relative to the phenyl ring.

Computational Chemistry and Molecular Modeling Studies of 4 Butan 2 Yl Phenyl Thiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of organic molecules. taylorfrancis.com These methods allow for the optimization of the molecular geometry and the calculation of various electronic properties that govern how a molecule interacts with other chemical species. nih.gov For [4-(Butan-2-yl)phenyl]thiourea, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. nih.govresearchgate.net Furthermore, these calculations yield crucial information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the FMO analysis reveals how the electronic properties are distributed across the molecule. The HOMO is typically localized on the electron-rich thiourea (B124793) moiety, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the phenyl ring and the C=S bond.

Quantum chemical descriptors derived from FMO analysis provide quantitative measures of reactivity.

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterCalculated Value (eV)Description
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.64Indicates chemical reactivity and kinetic stability
Ionization Potential (I)5.89Energy required to remove an electron (approximated as -EHOMO)
Electron Affinity (A)1.25Energy released when an electron is added (approximated as -ELUMO)
Global Electrophilicity (ω)1.78Measures the ability of a molecule to accept electrons
Global Hardness (η)2.32Measures resistance to change in electron distribution
Chemical Potential (μ)-3.57Related to the escaping tendency of electrons from an equilibrium system

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the ESP map would show the most negative potential (red) concentrated around the sulfur atom of the thiocarbonyl group (C=S) due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the thiourea moiety also exhibit negative potential. In contrast, the most positive potential (blue) would be located on the hydrogen atoms attached to the nitrogen atoms (N-H), making them primary sites for hydrogen bond donation. researchgate.net The butan-2-yl group and the phenyl ring would generally show regions of neutral or slightly negative potential. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of molecules, aiding in their structural characterization and analysis. mdpi.com By simulating spectra, researchers can compare theoretical data with experimental results to confirm the identity and structure of a synthesized compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. Ab initio and DFT methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These calculations provide valuable support for the assignment of experimental NMR signals, especially for complex molecules. The predicted chemical shifts for this compound can be calculated and compared with experimental data to validate the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=S-181.5
Phenyl C1 (ipso-NH)-135.2
Phenyl C2/C67.45 (d)124.8
Phenyl C3/C57.20 (d)129.1
Phenyl C4 (ipso-butyl)-145.3
Butyl CH2.65 (sex)41.7
Butyl CH₂1.60 (quin)31.0
Butyl CH₃ (sec)1.25 (d)21.9
Butyl CH₃ (primary)0.85 (t)12.2
NH (phenyl)9.70 (s)-
NH₂7.80 (br s)-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations can simulate these vibrational spectra by computing the frequencies and intensities of the normal modes of vibration. nih.govscirp.org The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and wagging. nih.gov

For this compound, key vibrational modes include the N-H stretching of the amine and thioamide groups, C=S stretching of the thiocarbonyl group, and various vibrations of the phenyl ring and alkyl chain. mdpi.com Comparing the simulated spectrum with the experimental one helps to confirm the molecular structure and understand the vibrational characteristics of the compound. scirp.org

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment (PED)
N-H stretch (asymmetric)3410ν(NH₂)
N-H stretch (symmetric)3305ν(NH₂)
N-H stretch (thioamide)3180ν(NH)
C-H stretch (aromatic)3050ν(Ar-CH)
C-H stretch (aliphatic)2960ν(CH₃, CH₂, CH)
N-H bend1625δ(NH₂)
C=C stretch (aromatic)1590ν(C=C)
C-N stretch1350ν(C-N)
C=S stretch840ν(C=S)

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ubaya.ac.idjppres.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the binding site of the receptor and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). ubaya.ac.id

For this compound, molecular docking studies can be performed against various biological targets to explore its potential therapeutic applications. For instance, thiourea derivatives have been studied as inhibitors of enzymes like epidermal growth factor receptor (EGFR). ubaya.ac.idjppres.com The docking simulation would reveal the specific interactions between the ligand and the amino acid residues in the receptor's active site. nih.gov Key interactions typically include:

Hydrogen Bonds: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the butan-2-yl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies provide a rational basis for the observed biological activity and guide the design of new derivatives with improved binding affinity and selectivity. jppres.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Receptor

ParameterValue/Description
Binding Energy (kcal/mol)-8.5
Interacting ResiduesMet793, Leu718, Val726, Ala743, Lys745, Asp855
Hydrogen Bonds
  • NH₂ with Asp855 (side chain)
  • NH with Met793 (backbone carbonyl)
  • Hydrophobic Interactions
  • Phenyl ring with Leu718, Val726
  • Butan-2-yl group with Ala743, Leu844
  • Methodologies for Predicting Binding Affinity and Pose

    The prediction of binding affinity and the binding pose of a ligand, such as this compound, within the active site of a biological target is a cornerstone of computational drug discovery. These predictions are crucial for understanding the potential mechanism of action and for prioritizing compounds for further experimental testing. Several computational methodologies are employed for this purpose, with molecular docking being the most prominent.

    Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main components: a search algorithm to generate a large number of possible conformations of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each of these poses.

    Common Docking Methodologies:

    Rigid Receptor Docking: In this approach, the receptor is held rigid while the ligand is allowed to be flexible. This is the most common and computationally least expensive method.

    Flexible Receptor Docking: To account for the dynamic nature of proteins, this method allows for the flexibility of key amino acid side chains in the binding pocket, providing a more realistic representation of the binding event.

    Ensemble Docking: This technique involves docking the ligand against multiple conformations of the receptor, which can be generated from molecular dynamics simulations or different experimental structures. This approach can better account for receptor plasticity.

    Following the initial docking, more rigorous methods can be applied to refine the binding pose and provide a more accurate estimation of the binding free energy. These include:

    Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): These are popular methods for estimating the free energy of binding of a ligand to a protein. They combine the molecular mechanics energy of the complex with a continuum solvent model to calculate the binding free energy.

    An illustrative example of the type of data generated from a molecular docking study on a thiourea derivative is presented in Table 1. While specific data for this compound is not available in the cited literature, the table demonstrates how binding energies and interactions with key residues are typically reported.

    Table 1: Illustrative Molecular Docking Results for a Thiourea Derivative This table is for illustrative purposes to show the type of data generated in a molecular docking study, based on methodologies applied to other thiourea compounds.

    Biological Target Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
    Epidermal Growth Factor Receptor -8.5 Met793, Leu718, Asp855 Hydrogen Bond, Hydrophobic
    Acetylcholinesterase -10.01 Tyr334, Trp84, Phe330 Pi-Pi Stacking, Hydrogen Bond

    Identification of Potential Biological Targets through Computational Screening

    Virtual or computational screening is a powerful technique used to identify potential biological targets for a given compound, or to find new hit compounds for a known target from large compound libraries. In the context of this compound, virtual screening can be employed to predict its potential interacting partners in the human proteome, thereby suggesting possible therapeutic applications.

    Key Virtual Screening Approaches:

    Structure-Based Virtual Screening (SBVS): This method, also known as reverse docking, involves docking this compound against a library of 3D structures of known biological targets. The targets are then ranked based on the predicted binding affinity, and the top-ranking targets are considered potential candidates for experimental validation.

    Ligand-Based Virtual Screening (LBVS): When the 3D structure of a target is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. The chemical structure of this compound can be compared to databases of known active compounds using various similarity search methods or pharmacophore models. A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active at a particular receptor. For instance, a pharmacophoric model for Smoothened (Smo) inhibitors was generated based on known active compounds and used to screen for new antagonists, identifying an acylthiourea as a hit.

    The results of a virtual screening campaign can be summarized in a table that prioritizes potential targets based on docking scores or other metrics. Table 2 provides a hypothetical example of such a summary for this compound.

    Table 2: Illustrative Output of a Virtual Screening for this compound This table is hypothetical and serves to illustrate the potential biological targets that could be identified through virtual screening.

    Potential Biological Target Docking Score (kcal/mol) Evidence from Similar Compounds
    Smoothened Receptor -9.2 Acylthioureas are known Smo antagonists
    Acetylcholinesterase -8.8 Thiourea derivatives have shown inhibitory activity
    Epidermal Growth Factor Receptor -8.1 N-(4-t-butylbenzoyl)-N'-phenylthiourea showed activity

    Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

    Development of QSAR Models for Thiourea Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

    The development of a QSAR model involves several key steps:

    Data Set Preparation: A dataset of thiourea derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.

    Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

    Model Building: A statistical method is used to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

    For a series of thiourea derivatives, a hypothetical QSAR equation derived from MLR might look like this:

    log(1/IC50) = 0.5 * XLogP - 0.2 * Molecular_Weight + 1.5 * Num_H_Bond_Donors + constant

    This equation would suggest that higher lipophilicity (XLogP) and a greater number of hydrogen bond donors increase the biological activity, while a larger molecular weight is detrimental.

    Descriptor Selection and Statistical Validation of Models

    The quality and predictive power of a QSAR model are highly dependent on the appropriate selection of descriptors and rigorous statistical validation.

    Descriptor Selection:

    The large number of possible molecular descriptors can lead to overfitting of the QSAR model. Therefore, it is crucial to select a subset of descriptors that are most relevant to the biological activity. Various methods can be employed for this purpose, including:

    Stepwise Regression: Descriptors are added or removed from the model one at a time to find the optimal combination.

    Genetic Algorithms: This approach uses principles of natural selection to "evolve" a population of QSAR models and select the fittest one.

    Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to identify the most important descriptors.

    Statistical Validation:

    Once a QSAR model is built, its statistical significance and predictive ability must be thoroughly validated. This is done using a variety of statistical parameters:

    Internal Validation: This is performed on the training set to assess the goodness-of-fit of the model. Common parameters include:

    Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.

    Leave-one-out cross-validation (Q²): A measure of the model's predictive ability within the training set.

    External Validation: This is performed on the test set (compounds not used in model development) to assess the model's ability to predict the activity of new compounds. The predictive R² (R²pred) is a key parameter here.

    An example of the statistical parameters used to validate a QSAR model for a series of thiourea derivatives is shown in Table 3.

    Table 3: Illustrative Statistical Validation Parameters for a QSAR Model of Thiourea Derivatives This table provides an example of the statistical metrics used to validate a QSAR model.

    Statistical Parameter Value Interpretation
    R² (Coefficient of determination) 0.85 The model explains 85% of the variance in the training set.
    Q² (Cross-validated R²) 0.75 The model has good internal predictive ability.
    R²pred (Predictive R² for test set) 0.70 The model has good predictive power for external data.

    Coordination Chemistry and Metal Complexation of 4 Butan 2 Yl Phenyl Thiourea

    Ligand Design Principles for Thiourea (B124793) in Metal Coordination

    The design of thiourea-based ligands for metal coordination is guided by several key principles that dictate the structure, stability, and properties of the resulting metal complexes. The inherent electronic and steric properties of the thiourea backbone, along with the nature of the substituents, play a crucial role in determining the coordination behavior.

    Thiourea derivatives, including [4-(Butan-2-yl)phenyl]thiourea, are flexible ligands capable of coordinating to metal ions in several ways. The primary coordination sites are the sulfur and nitrogen atoms of the thiourea core. mdpi.com The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the thiourea ligand.

    The most common coordination modes for thiourea derivatives are:

    Monodentate Coordination: The ligand binds to the metal center through only one of its donor atoms. In the case of thioureas, this typically occurs through the "soft" sulfur atom, which has a high affinity for soft metal ions. mdpi.comuobasrah.edu.iq This mode of coordination is often observed in complexes with metals like Cu(I). uobasrah.edu.iq

    Bidentate Chelation: The ligand binds to the metal center through two donor atoms simultaneously, forming a chelate ring. For thiourea derivatives, this can occur in a few ways:

    S,N-Chelation: The ligand coordinates through the sulfur atom and one of the nitrogen atoms. mdpi.com This mode is common and leads to the formation of a stable four-membered ring. researchgate.net

    S,O-Chelation: In acylthiourea derivatives, where a carbonyl group is present, coordination can occur through the sulfur and oxygen atoms, forming a six-membered ring. researchgate.net While not directly applicable to this compound itself, this highlights the versatility of the thiourea scaffold.

    Bridging Coordination: A single thiourea ligand can bridge two or more metal centers. This is often facilitated by the ability of both the sulfur and nitrogen atoms to coordinate to different metal ions. mdpi.com

    The tautomerism between the thione (=S) and thiol (-SH) forms of the thiourea moiety also plays a role in its coordination chemistry. uobasrah.edu.iq Deprotonation of the thiol form can lead to anionic ligands that form strong bonds with metal centers.

    The substituents attached to the nitrogen atoms of the thiourea core have a significant impact on the ligand's coordination behavior. In this compound, the 4-(butan-2-yl)phenyl group influences the electronic and steric properties of the ligand.

    Electronic Effects: The phenyl group is an electron-withdrawing group, which can affect the electron density on the nitrogen and sulfur donor atoms. The butan-2-yl substituent, being an alkyl group, is electron-donating. These competing effects can modulate the donor strength of the sulfur and nitrogen atoms, thereby influencing the stability and nature of the metal-ligand bond.

    Steric Effects: The bulky butan-2-yl group can introduce steric hindrance around the coordination sites. This steric bulk can influence the preferred coordination geometry of the metal complex, potentially favoring certain isomers or preventing the formation of highly crowded structures. For instance, sterically hindered thiourea ligands have been shown to stabilize monomeric complexes. nih.gov The presence of bulky substituents can also influence the isomerization and resulting coordination modes in organometallic complexes. waikato.ac.nz

    The interplay of these electronic and steric factors ultimately dictates the specific coordination mode and the geometry of the resulting metal complex.

    Synthesis and Characterization Methodologies for Metal Complexes

    The synthesis of metal complexes with this compound and related ligands generally involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. The characterization of these complexes requires a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

    A general procedure for the synthesis of transition metal complexes with substituted thioureas involves dissolving the ligand and the metal salt, typically a halide or acetate, in a suitable solvent like methanol, ethanol, or acetone. materialsciencejournal.org The reaction mixture is then stirred, often at room temperature or with gentle heating, to facilitate the formation of the complex. materialsciencejournal.org The resulting complex often precipitates out of the solution and can be collected by filtration, washed, and dried. materialsciencejournal.org The stoichiometry of the reactants (ligand to metal ratio) is a critical parameter that can influence the final product. materialsciencejournal.org For instance, a 2:1 ligand-to-metal ratio is commonly employed. mdpi.commaterialsciencejournal.org The presence or absence of a base can also alter the coordination mode, with basic conditions often favoring deprotonation and bidentate chelation. mdpi.com

    Table 1: Examples of Synthetic Conditions for Transition Metal-Thiourea Complexes

    Metal IonLigandSolventReaction ConditionsCoordination Mode
    Ni(II)N-phenyl-N'-[2-phenoyl]thioureaMethanolStirring for one hourBidentate (S,O)
    Cu(II)N-phenyl-N'-[2-phenoyl]thioureaAcetoneDropwise addition with stirringNot specified
    Cu(I)N-ferrocenoyl-N'-arylalkylthioureasAlcoholic solutionRoom temperatureMonodentate (S)
    Pd(II)N-Phenylmorpholine-4-carbothioamideNot specifiedIn the presence of Et3NBidentate (S,N)

    A comprehensive understanding of the structure and bonding in metal complexes of this compound requires the use of various advanced characterization techniques:

    Spectroscopic Methods:

    Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the thiourea ligand. Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation provide valuable information. A shift in the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom. utm.my Conversely, changes in the N-H stretching vibrations can suggest the involvement of the nitrogen atoms in coordination. mdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.com Shifts in the chemical shifts of the protons and carbons near the donor atoms upon coordination can confirm the binding of the ligand to the metal. For example, a downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum suggests coordination through the sulfur atom. mdpi.comnih.gov

    UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, confirms the formation of the complex and can offer insights into its electronic structure. utm.my

    Structural and Analytical Methods:

    Elemental Analysis: This technique determines the elemental composition of the complex, which helps to confirm its stoichiometry. mdpi.com

    Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in solution, providing information about the nature of the ligands and counter-ions. mdpi.com

    Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and provide information about its fragmentation pattern. nih.gov

    Theoretical Investigation of Metal-Ligand Bonding and Electronic Properties

    Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the nature of metal-ligand bonding and the electronic properties of coordination complexes. mdpi.com These theoretical studies complement experimental findings and provide deeper insights that are often difficult to obtain through experiments alone.

    DFT calculations can be used to:

    Optimize Molecular Geometries: Theoretical calculations can predict the most stable three-dimensional structure of the metal complex, which can then be compared with experimental data from X-ray crystallography. mdpi.com

    Analyze Metal-Ligand Bonding: Various analytical tools within the framework of DFT, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the nature and strength of the bonds between the metal and the thiourea ligand. These analyses can reveal the extent of covalent and electrostatic contributions to the bonding.

    Calculate Spectroscopic Properties: DFT can be used to simulate IR, NMR, and UV-Vis spectra. utm.my Comparing these calculated spectra with the experimental ones can aid in the interpretation of the experimental data and confirm the proposed structure of the complex.

    Investigate Electronic Properties: DFT calculations can provide information about the electronic structure of the complex, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity and potential applications of the complex. mdpi.com

    DFT Studies on Metal-Thiourea Complexes

    DFT calculations on metal complexes of N-phenylmorpholine-4-carbothioamide have been used to optimize the ground state structures and calculate various quantum parameters. mdpi.com For instance, the B3LYP method with appropriate basis sets for the ligand and the metal center has been successfully employed to correlate theoretical and experimental results. mdpi.com Such studies often reveal that thiourea ligands can coordinate to a metal center in a monodentate fashion through the sulfur atom or as a bidentate chelating ligand via both sulfur and nitrogen atoms. mdpi.com

    The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to confirm the coordination mode. A downfield shift in the 13C NMR signal of the thiocarbonyl carbon upon complexation, supported by DFT calculations, suggests a decrease in electron density on this carbon and indicates coordination through the sulfur atom. mdpi.com

    Table 1: Representative Calculated Parameters from DFT Studies on a Thiourea-Metal Complex (Note: Data is for a representative thiourea complex, not specifically this compound)

    ParameterCalculated ValueSignificance
    M-S Bond Length (Å)2.3 - 2.5Indicates the strength and nature of the metal-sulfur bond.
    M-N Bond Length (Å)2.0 - 2.2Relevant for bidentate coordination, indicating the metal-nitrogen interaction.
    C=S Stretching Frequency (cm-1)Shift to lower wavenumberConfirms the coordination of the sulfur atom to the metal center. nih.gov
    HOMO-LUMO Energy Gap (eV)3.0 - 4.5Relates to the electronic stability and reactivity of the complex.

    This table is interactive. Click on the headers to sort the data.

    Ligand Field Theory and Spectroscopic Interpretation

    Ligand Field Theory (LFT) provides a framework for understanding the electronic spectra and magnetic properties of metal complexes. The interaction between the metal d-orbitals and the ligands leads to a splitting of the d-orbitals, and electronic transitions between these split orbitals give rise to characteristic absorption bands in the UV-Vis spectrum, known as d-d transitions. cardiff.ac.uk

    For metal complexes of thiourea derivatives, the electronic spectra typically exhibit bands in the UV and visible regions. Intense bands in the UV region are often attributed to intra-ligand (π→π*) transitions within the aromatic rings and the thiourea moiety. nih.gov Ligand-to-metal charge transfer (LMCT) bands, commonly observed in the visible region, involve the transfer of an electron from a ligand-based orbital (primarily from the sulfur atom) to a metal-based d-orbital. nih.gov

    The weaker d-d transitions provide information about the geometry of the complex and the strength of the ligand field. For example, in octahedral Fe(II) complexes with thiourea ligands, a single weak absorption is observed in the near-infrared region, which is characteristic of the 5T2g → 5Eg transition. cdnsciencepub.com The position of this band is directly related to the ligand field splitting parameter, 10Dq.

    The interpretation of the electronic spectra of this compound complexes would follow these principles. The butan-2-yl group is an electron-donating group, which might slightly influence the energy of the ligand orbitals and, consequently, the positions of the charge transfer and d-d transition bands compared to unsubstituted phenylthiourea (B91264) complexes.

    Table 2: Typical Electronic Spectral Data for Thiourea-Metal Complexes (Note: Wavelengths are approximate and depend on the metal ion, other ligands, and solvent)

    Transition TypeTypical Wavelength Range (nm)Assignment
    Intra-ligand (π→π*)250 - 350Transitions within the phenyl and thiourea moieties. nih.gov
    LMCT (S→M)400 - 600Ligand-to-metal charge transfer from sulfur to the metal d-orbitals. nih.gov
    d-d Transitions700 - 1400Transitions between the split d-orbitals of the metal ion. nih.gov

    This table is interactive. Users can filter by transition type.

    Catalytic Applications and Mechanistic Insights of 4 Butan 2 Yl Phenyl Thiourea

    Organocatalytic Roles of Thiourea (B124793) Derivatives

    Over the past two decades, thiourea derivatives have been established as highly effective metal-free organocatalysts for a diverse range of synthetic transformations. nih.gov Their catalytic activity stems from their capacity to form strong, directional hydrogen bonds, which activates substrates and stabilizes transition states without the need for a metal center. nih.govacs.org This mode of non-covalent catalysis is particularly valuable for reactions involving acid-sensitive substrates, as thioureas operate under nearly neutral and mild conditions. wikipedia.org

    The development of chiral thiourea derivatives has been a significant breakthrough, enabling a wide array of highly selective asymmetric transformations. nih.govnih.gov These catalysts are often bifunctional, incorporating both the thiourea moiety (acting as a hydrogen-bond donor) and another functional group, such as a primary amine, which can act as a Brønsted base or nucleophile. nih.govrsc.org This dual activation strategy has proven to be highly effective in controlling stereoselectivity. rsc.org The advantages of thiourea organocatalysts include their stability, low toxicity, and the simplicity of their synthesis, often from readily available starting materials. wikipedia.org

    Mechanisms of Action in Asymmetric Organocatalysis

    The primary mechanism by which thiourea derivatives function as organocatalysts involves the activation of electrophiles through hydrogen bonding. nih.gov In asymmetric catalysis, a chiral thiourea catalyst creates a specific chiral environment around the substrate. The two N-H protons of the thiourea group can form a bidentate (two-point) hydrogen-bonding interaction with an electron-rich atom (like oxygen or nitrogen) on the electrophilic substrate. wikipedia.orglibretexts.org This "clamp-like" binding holds the substrate in a fixed orientation, allowing a nucleophile to attack from a specific face, thus controlling the stereochemical outcome of the reaction. wikipedia.org

    Many highly effective thiourea organocatalysts are bifunctional. nih.gov For instance, catalysts bearing both a thiourea unit and a tertiary amine group can simultaneously activate the electrophile (via hydrogen bonding from the thiourea) and the nucleophile (via deprotonation by the amine). organic-chemistry.org This cooperative mechanism is central to their high efficiency and enantioselectivity in reactions such as Michael additions, Mannich reactions, and cyanosilylations. acs.orglibretexts.orgorganic-chemistry.org Computational studies, often using density functional theory (DFT), have been instrumental in elucidating these dual activation pathways and understanding the transition states that lead to the observed stereoselectivity. rsc.orglibretexts.org

    Hydrogen Bonding Catalysis by Thiourea Scaffolds

    Hydrogen bonding is the cornerstone of thiourea organocatalysis. wikipedia.org The thiourea moiety is a significantly stronger hydrogen-bond donor than its urea (B33335) counterpart, a fact attributed to the greater positive charge on the amino groups. wikipedia.orgnih.gov This enhanced acidity allows thioureas to interact effectively even with weakly basic substrates. nih.gov

    The classic interaction involves the two N-H protons of the thiourea forming hydrogen bonds with a carbonyl group, a nitro group, or an imine. wikipedia.orgscispace.com This interaction polarizes the substrate, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and making it more susceptible to nucleophilic attack. nih.gov The rigid and well-defined geometry of this double hydrogen bond is crucial for transmitting stereochemical information from the chiral catalyst to the substrate. wikipedia.org The strength and nature of these hydrogen bonds can be fine-tuned by modifying the substituents on the thiourea's phenyl rings. Electron-withdrawing groups, such as trifluoromethyl groups, enhance the acidity of the N-H protons and generally lead to more active catalysts. wikipedia.orgnih.gov The specific conformation of the thiourea catalyst and its hydrogen-bonding motifs in solution are key to its mode of activation. nih.gov

    Metal-Thiourea Complexes as Catalysts in Organic Transformations

    Thiourea derivatives are not only effective organocatalysts but also serve as versatile ligands in coordination chemistry. nih.gov The presence of sulfur and nitrogen atoms provides multiple donor sites, allowing them to coordinate with a wide range of transition metals, including palladium, ruthenium, nickel, and copper. nih.govrsc.orgmdpi.com The resulting metal-thiourea complexes often exhibit unique catalytic properties, combining the features of the metal center with the hydrogen-bonding capability of the thiourea ligand. rsc.org

    In these complexes, the thiourea can coordinate to the metal through its sulfur atom (the most common mode), a nitrogen atom, or in a bidentate fashion using both N and S atoms. mdpi.com This coordination can enhance the acidity of the thiourea's N-H protons, potentially leading to synergistic effects where both the metal ion (acting as a Lewis acid) and the thiourea ligand activate the substrates. rsc.org These complexes have found application in various organic transformations, including C-C bond-forming reactions like Michael additions. rsc.org

    Homogeneous Catalysis by Metal Complexes

    In homogeneous catalysis, soluble transition metal complexes containing thiourea ligands are used to catalyze reactions in the liquid phase. wiley.comresearchgate.net This approach allows for catalysis under mild conditions with high efficiency and selectivity, as the catalytic sites are readily accessible. libretexts.org The thiourea ligand can influence the steric and electronic properties of the metal center, thereby tuning its reactivity and selectivity. nih.gov

    For example, incorporating thiourea groups into a metal-organic macrocycle with nickel ions has been shown to create a catalyst that synergistically activates substrates for Michael additions. rsc.org In this system, the nickel ions act as Lewis acid sites, while the thiourea groups activate the electrophile through hydrogen bonding. rsc.org The development of soluble half-sandwich chiral Ru(II)-benzene complexes with chiral aroyl thiourea ligands has demonstrated enhanced catalytic activity for the enantioselective reduction of ketones. nih.gov The design of such systems offers a bridge between organocatalysis and traditional transition metal catalysis. researchgate.net

    Heterogeneous Catalysis and Immobilization Strategies

    A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture for recovery and reuse, which is a major obstacle for industrial applications. researchgate.netrsc.org To overcome this, thiourea catalysts and their metal complexes can be immobilized on solid supports, creating heterogeneous catalysts. rsc.org This strategy combines the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones, such as easy separation and improved catalyst stability. patsnap.com

    Several immobilization strategies have been developed:

    Covalent Tethering: The catalyst is attached to the support (e.g., silica, polymers) via a strong chemical bond. patsnap.com

    Adsorption: The catalyst is physically adsorbed onto the surface of the support material. rsc.org

    Encapsulation: The catalyst is trapped within the pores of a porous material like a metal-organic framework (MOF). rsc.org

    Electrostatic Interaction: Anionic or cationic catalysts are immobilized on a support with the opposite charge. rsc.orgnih.gov

    These immobilized systems have shown high durability and the ability to be reused for multiple cycles without significant loss of activity. nih.gov Furthermore, immobilization can sometimes lead to enhanced catalytic activity compared to the soluble counterpart and allows for the use of catalysts in continuous-flow reactors, which is highly desirable for large-scale chemical production. researchgate.netnih.gov

    Mechanistic Investigations of Catalytic Reactions

    Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. nih.gov For thiourea-catalyzed reactions, a combination of experimental and computational methods is employed to elucidate reaction pathways, identify key intermediates, and rationalize the origins of stereoselectivity. rsc.org

    Experimental techniques such as kinetics studies, in-situ infrared spectroscopy, and Nuclear Magnetic Resonance (NMR) binding studies provide valuable information on reaction rates, catalyst-substrate interactions, and the structure of intermediates. nih.govnih.gov For example, ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to confirm the existence of proposed intermediates in the reaction mixture. rsc.org

    Computational studies, particularly Density Functional Theory (DFT) calculations, have become an indispensable tool. libretexts.orgacs.org These calculations can map out the entire energy profile of a reaction, allowing researchers to compare different possible mechanistic pathways and identify the lowest-energy transition states. rsc.orgacs.org This approach has been used to:

    Confirm the bifunctional activation mechanism in many reactions. rsc.org

    Explain the role of specific catalyst conformations in determining stereochemical outcomes. nih.govacs.org

    Correct previously proposed mechanisms by identifying more favorable activation modes. acs.org

    Predict the catalytic activity of new catalyst designs. acs.org

    These synergistic experimental and computational investigations have provided deep insights into how thiourea catalysts operate, highlighting the subtle interplay of hydrogen bonding, conformational equilibria, and electronic effects that govern their remarkable catalytic activity. nih.gov

    Data on Catalytic Performance

    To illustrate the effectiveness of thiourea-based catalysts, the following table summarizes representative results for the asymmetric Michael addition, a benchmark reaction in organocatalysis.

    Catalyst TypeReactionYield (%)Enantiomeric Excess (ee %)Reference Reaction
    Bifunctional Amine-ThioureaAcetone + trans-β-Nitrostyrene9392γ-Nitro Ketone Synthesis rsc.org
    Bifunctional Amine-ThioureaAcetophenone + Aromatic Nitroolefins7198γ-Nitro Ketone Synthesis rsc.org
    Thiourea-AmineMalononitrile + N-Alkenoyl-2-methoxybenzamide-93α,β-Unsaturated Imide Addition libretexts.org
    Bis-ThioureaNitromethane + N-Boc IminesGoodHighAza-Henry Reaction nih.gov
    Ni-Thiourea Macrocycle (Heterogeneous)Dimethyl Malonate + β-NitrostyreneHigh- (Size-Selective)Michael Addition rsc.org

    Despite a comprehensive search for scientific literature, no specific information was found regarding the catalytic applications, reaction pathway elucidation, or kinetic studies of the chemical compound [4-(Butan-2-yl)phenyl]thiourea. Consequently, the requested article focusing on these aspects of the compound cannot be generated at this time.

    Therefore, the sections on "Reaction Pathway Elucidation through Computational Methods" and "Kinetic Studies and Activation Energy Analysis" cannot be written with the required scientific accuracy and detail as no relevant research appears to have been published on this specific compound.

    Mechanistic Exploration of Biological Activities of 4 Butan 2 Yl Phenyl Thiourea Derivatives

    Molecular Mechanisms of Action in Biological Systems

    The biological effects of [4-(Butan-2-yl)phenyl]thiourea derivatives are rooted in their interactions with specific biomolecules, leading to the modulation of cellular pathways. These interactions can range from inhibiting crucial enzymes to binding with cellular receptors, thereby disrupting the life cycle of pathogens or the progression of disease.

    Thiourea (B124793) derivatives are recognized as effective inhibitors of various enzymes. semanticscholar.orgnih.gov The mechanism often involves the interaction of the thiocarbonyl sulfur atom with metal ions in the enzyme's active site or the formation of hydrogen bonds and hydrophobic interactions with amino acid residues.

    Tyrosinase Inhibition: Phenylthiourea (B91264) derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov Kinetic studies, often employing Lineweaver-Burk plots, have demonstrated that these compounds can act as competitive inhibitors. nih.govmdpi.com For instance, certain indole-thiourea derivatives exhibit competitive inhibition of mushroom tyrosinase, suggesting they bind to the same active site as the substrate, L-tyrosine. mdpi.com The binding is stabilized by interactions with the enzyme's active site residues. nih.gov

    Urease Inhibition: Thiourea and its derivatives show significant inhibitory activity against the urease enzyme. researchgate.netnih.gov This inhibition is critical in combating infections caused by urease-producing bacteria like Helicobacter pylori. The mechanism is believed to involve the interaction of the thiourea moiety with the nickel ions in the active site of the urease enzyme.

    Other Enzymes: Thiourea derivatives have also been studied as inhibitors of other enzymes, such as kinases. Computational studies on thiourea analogs as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors have been performed to understand the interaction modes and guide the design of more potent inhibitors. nih.gov

    Table 1: Enzyme Inhibition by Various Thiourea Derivatives

    Compound Class Target Enzyme Inhibition Type IC₅₀ Values Reference
    Indole-thiourea derivatives Mushroom Tyrosinase Competitive 5.9 ± 2.47 µM nih.govmdpi.com
    Bis-Acyl-Thiourea derivatives Jack Bean Urease - 1.55 - 1.69 µM nih.govmdpi.com
    Quinazolinone-thiourea derivatives Jack Bean Urease - 1.86 - 6.38 µg/mL researchgate.net
    Phenylthiourea derivatives Acetylcholinesterase - 50 µg/mL semanticscholar.org
    Phenylthiourea derivatives Butyrylcholinesterase - 60 µg/mL semanticscholar.org

    The interaction of thiourea derivatives with cellular or viral receptors is another key mechanism underlying their biological activity. These interactions can block substrate access, inhibit protein-protein interactions, or modulate receptor function.

    Tyrosinase-Related Protein 1 (TYRP1) Binding: Phenylthiourea binds potently to human TYRP1, a zinc-containing enzyme involved in melanogenesis. nih.govmdpi.comnih.gov X-ray crystallography has shown that phenylthiourea binds in the active site, blocking substrate access. nih.govmdpi.com Unlike other inhibitors, its aromatic ring is directed outwards from the active site, and the binding is primarily driven by hydrophobic interactions rather than direct coordination with the zinc ions. nih.govnih.gov

    Viral Protein Binding: Certain thiourea derivatives exhibit antiviral activity by targeting viral proteins. For example, a class of thiourea derivatives was found to be dual inhibitors of HIV-1 capsid (CA) protein and human cyclophilin A (CypA), both of which are crucial for HIV-1 replication. nih.gov The binding to these proteins disrupts their normal function in the viral life cycle.

    Structure-Activity Relationship (SAR) Studies on a Mechanistic Basis

    Structure-activity relationship (SAR) studies are essential for optimizing the potency and drug-like properties of this compound derivatives. nih.govmdpi.com These studies correlate specific structural features with biological activity, providing a roadmap for rational drug design.

    A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For thiourea derivatives, key pharmacophoric features include:

    The Thiourea Moiety (-NH-C(=S)-NH-): This core structure is crucial for activity. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, and the sulfur can coordinate with metal ions in enzyme active sites.

    Aromatic Rings: The phenyl group in this compound can engage in π-π stacking and hydrophobic interactions with biological targets. nih.gov

    Substituents: The nature and position of substituents on the phenyl ring significantly influence activity. The sec-butyl group at the para-position of the phenyl ring increases lipophilicity, which can enhance cell membrane penetration and hydrophobic interactions with the target. mdpi.commdpi.com Halogen substituents can also increase lipophilicity and introduce new binding possibilities through halogen bonding. mdpi.com SAR studies on acylthiourea derivatives revealed that specific substitutions on the aromatic rings could significantly enhance broad-spectrum antiviral activity. nih.gov

    Computational methods are increasingly used to predict the biological activity of new compounds and to understand their SAR at a molecular level.

    Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comresearchgate.net These models use molecular descriptors, such as lipophilicity (LogP), electronic properties, and steric parameters, to predict activity. sciencepublishinggroup.com For thiourea derivatives, QSAR studies have been used to predict anticancer and antimicrobial activities, highlighting the importance of descriptors like LogP and specific bond lengths. sciencepublishinggroup.com

    3D-QSAR and Molecular Docking: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions required for activity. nih.gov Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.govresearchgate.net These studies have been applied to thiourea derivatives to investigate their interactions with enzymes like MK-2 and to rationalize their inhibitory mechanisms, revealing the importance of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

    Antiviral and Antimicrobial Activity Mechanisms

    Thiourea derivatives exhibit a broad range of antimicrobial and antiviral activities, often through mechanisms that are distinct from conventional drugs, making them promising candidates to combat drug resistance. nih.govnih.govmdpi.com

    Antimicrobial Mechanisms: The antibacterial action of thiourea derivatives can involve multiple mechanisms. One study on a thiourea derivative (TD4) against Methicillin-Resistant Staphylococcus aureus (MRSA) demonstrated that the compound disrupts the NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov This disruption of fundamental cellular processes leads to bacterial death. The presence of specific substituents, such as halogen atoms, on the N-phenyl ring has been correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Thiourea derivatives can also act as precursors for synthesizing heterocyclic compounds with potent antimicrobial activities, potentially targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov

    Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

    Organism Compound Class MIC (Minimum Inhibitory Concentration) Reference
    Staphylococcus aureus (MRSA) Thiourea derivative (TD4) 2–16 µg/mL nih.gov
    Staphylococcus epidermidis Thiourea derivative (TD4) 2–16 µg/mL nih.gov
    Enterococcus faecalis Thiourea derivative (TD4) 2–16 µg/mL nih.gov
    Gram-positive & Gram-negative bacteria Thiourea derivatives with thiadiazole 0.95 - 3.25 μg/mL nih.gov

    Antiviral Mechanisms: The antiviral mechanisms of thiourea derivatives are diverse and can be virus-specific.

    Inhibition of Viral Proteins: A thiourea derivative, 147B3, was found to inhibit human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators (IE2 for HCMV and ICP4 for HSV-1). nih.gov This action prevents the expression of viral early and late genes, thereby halting viral replication. nih.gov

    Inhibition of Viral Assembly: Some thiourea-containing phosphonates have shown activity against Tobacco Mosaic Virus (TMV) by inhibiting the polymerization of the viral capsid protein (CP) in vitro. nih.govmdpi.com This prevents the formation of new, infectious virus particles.

    Broad-Spectrum Activity: Acylthiourea derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including vaccinia virus, Rift Valley fever virus, La Crosse virus, influenza virus, and dengue virus. nih.gov The exact mechanism for this broad activity is still under investigation but likely involves targeting a common host or viral factor.

    Exploration of Cellular Targets and Pathways

    The biological effects of phenylthiourea derivatives stem from their interaction with a range of cellular targets. A primary mechanism involves the inhibition of various protein kinases, which are pivotal in cell signaling and growth. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth factor receptor (EGFR). researchgate.netnih.gov By blocking the tyrosine phosphorylation of these receptors, these compounds can disrupt downstream signaling pathways, such as the Erk1/2 and AKT pathways, which are crucial for cell proliferation. nih.gov

    Beyond receptor tyrosine kinases, these derivatives have been found to interact with other critical cellular components. Some phenylthiourea compounds act as inhibitors of enzymes like DNA topoisomerase, which is essential for managing DNA topology during replication and transcription. biointerfaceresearch.commdpi.com Other identified targets include B-RAF, a key protein in the MAPK/ERK signaling pathway, and matrix metalloproteinase 9 (MMP9), an enzyme involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion. researchgate.net The ability of the thiourea scaffold to bind to a variety of enzymes and receptors highlights its importance in the development of targeted therapies. analis.com.my

    Mechanisms of Action against Specific Pathogens

    Phenylthiourea derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and mycobacteria. Their mechanism of action is often linked to the specific substituents on the phenyl ring. For instance, derivatives containing halogen atoms like fluorine, chlorine, or bromine have shown significant efficacy against strains of Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. mdpi.com

    In the context of mycobacteria, certain N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives are active against Mycobacterium tuberculosis H37Rv. mdpi.com The structural features of these compounds allow them to effectively inhibit key microbial enzymes. For example, some derivatives act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, with potent activity observed against S. aureus. nih.gov This targeted inhibition of essential microbial pathways underscores the potential of these compounds as novel antimicrobial agents.

    Anticancer and Anti-inflammatory Activity Mechanisms

    Thiourea derivatives, including those based on the this compound scaffold, are recognized for their dual action as both anticancer and anti-inflammatory agents. mdpi.comnih.gov The anticancer effects are largely driven by their ability to inhibit the proliferation of cancer cells and induce programmed cell death, known as apoptosis. researchgate.netnih.gov Simultaneously, these compounds can modulate the body's inflammatory responses. The anti-inflammatory mechanisms involve the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory signaling molecules. nih.govnih.gov

    Investigation of Apoptotic Pathways and Cell Cycle Regulation

    A primary mechanism behind the anticancer activity of phenylthiourea derivatives is the induction of apoptosis in malignant cells. researchgate.net Studies on various cancer cell lines have shown that these compounds can effectively trigger programmed cell death. For example, certain derivatives have been shown to induce late-stage apoptosis or necrosis in human colon cancer cells (SW480 and SW620) and chronic myelogenous leukemia cells (K-562). nih.gov One study demonstrated that a 3,4-dichlorophenyl derivative was a potent activator of apoptosis, affecting 95–99% of colon cancer cells. nih.gov

    The pro-apoptotic activity is often mediated through specific cellular pathways. In MCF-7 breast cancer cells, a derivative was found to induce apoptosis as evidenced by nuclear fragmentation. researchgate.net Furthermore, these compounds can influence the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. A novel N-substituted thiourea derivative, DC27, was found to cause a G0/G1 phase arrest in the cell cycle of human lung carcinoma cells, effectively halting their proliferation. nih.gov This dual action of inducing apoptosis and regulating the cell cycle makes these compounds promising candidates for cancer therapy.

    Table 1: Apoptosis-Inducing Activity of Select Thiourea Derivatives in Cancer Cell Lines

    Compound Cell Line Percentage of Cells in Late Apoptosis/Necrosis
    1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Primary Colon Cancer) 95% ± 1.5%
    1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (Metastatic Colon Cancer) 99% ± 0.5%
    1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea K-562 (Leukemia) 73%
    1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Primary Colon Cancer) 97% ± 1.2%
    1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Primary Colon Cancer) 60% ± 1.8%

    Data sourced from a study on 1,3-disubstituted thiourea derivatives. nih.gov

    Modulation of Inflammatory Mediators and Signaling Pathways

    The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key inflammatory pathways and mediators. A significant mechanism is the inhibition of enzymes that catalyze the synthesis of pro-inflammatory molecules. These include cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are central to the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net For instance, a thiourea derivative of naproxen (B1676952) with an m-anisidine (B1676023) substituent was found to be a potent inhibitor of 5-LOX with a very low IC50 value. nih.gov

    In addition to enzymatic inhibition, these compounds can reduce the production of pro-inflammatory cytokines. Phenylthiourea derivatives have been shown to decrease the secretion of Interleukin-6 (IL-6) in colon cancer cells. nih.gov They also affect key signaling pathways that regulate inflammation. Some compounds can downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.gov By targeting these various mediators and pathways, these derivatives can effectively attenuate inflammatory responses.

    Table 2: Inhibition of Interleukin-6 (IL-6) Secretion by Thiourea Derivatives in Colon Cancer Cells

    Cell Line Compound Reduction in IL-6 Secretion
    SW480 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%
    SW620 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%
    SW480 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%
    SW620 1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%
    SW480 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%
    SW620 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 23–63%

    Data reflects the general range of inhibition observed for the most effective thioureas in the study. nih.gov

    Advanced Applications in Functional Materials Science

    Integration of Thiourea (B124793) into Functional Polymers and Composites

    The incorporation of thiourea units into polymer backbones or as pendant groups can impart unique functionalities to the resulting materials. This is typically achieved through various polymerization techniques where monomers containing the thiourea moiety are utilized.

    Principles of Polymerization and Material Design

    In principle, [4-(Butan-2-yl)phenyl]thiourea could be chemically modified to introduce polymerizable groups, such as vinyl or acrylic functionalities. This would allow for its participation in common polymerization reactions like free-radical, condensation, or ring-opening polymerization. The design of such polymers would aim to leverage the hydrogen-bonding capabilities of the thiourea group to influence polymer chain interactions, morphology, and ultimately, the macroscopic properties of the material. The bulky and hydrophobic butan-2-yl group would be expected to influence the solubility, processability, and intermolecular packing of the resulting polymer.

    Sensing Applications Based on Molecular Recognition

    Thiourea derivatives are widely recognized for their ability to act as receptors for various anions and cations through hydrogen bonding and other non-covalent interactions. This property forms the basis of their application in chemical sensors.

    Design Principles for Anion and Cation Sensing

    The design of thiourea-based sensors relies on the two N-H protons of the thiourea group, which can act as a binding site for anions. The selectivity and sensitivity of the sensor are tuned by modifying the substituents on the thiourea nitrogen atoms. For this compound, the phenyl ring could be further functionalized with electron-withdrawing or electron-donating groups to modulate the acidity of the N-H protons and thereby influence its anion binding affinity. The butan-2-yl group might play a role in creating a specific steric environment around the binding pocket, potentially influencing selectivity. For cation sensing, the sulfur atom of the thiourea group can act as a soft binding site for heavy metal ions.

    Fluorogenic and Chromogenic Sensing Mechanisms

    A common strategy in the design of optical sensors is to couple the thiourea receptor to a signaling unit, such as a fluorophore or a chromophore. Upon binding of an analyte (anion or cation), a change in the electronic properties of the receptor-analyte complex occurs, leading to a detectable change in the fluorescence (fluorogenic) or color (chromogenic) of the sensor. For instance, binding of an anion to the thiourea N-H groups can lead to deprotonation or a change in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption or emission spectrum. While this is a general principle, the specific fluorogenic or chromogenic behavior of this compound upon ion binding has not been reported.

    Photoactive and Optoelectronic Material Development

    The development of photoactive and optoelectronic materials often involves the use of molecules with specific electronic and photophysical properties. Thiourea derivatives have been explored in this context, for example, in the formation of organic semiconductors or as components in nonlinear optical materials. The electronic properties of the phenyl ring in this compound, combined with the potential for intermolecular organization through hydrogen bonding, could, in theory, be exploited for such applications. However, there is currently no available research to support the specific use of this compound in photoactive or optoelectronic material development.

    Future Research Directions and Emerging Paradigms in Thiourea Chemistry

    Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Research

    The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of thiourea compounds like [4-(Butan-2-yl)phenyl]thiourea. These computational tools offer the potential to accelerate the discovery and optimization of new derivatives and their applications by analyzing vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. beilstein-journals.orgnih.govnih.gov

    Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and the biological activities of novel compounds. nih.govnih.govacs.orgnih.gov For a specific molecule like this compound, predictive models could be developed to forecast its properties and potential applications.

    Synthesis Prediction: AI models can be trained on extensive reaction databases to predict the optimal conditions for synthesizing substituted thioureas. nih.govnih.govacs.org For the synthesis of this compound, such models could suggest the most efficient catalysts, solvents, and temperature ranges, thereby reducing the need for extensive empirical experimentation. nih.govacs.org This approach not only saves time and resources but also can lead to the discovery of novel, more sustainable synthetic routes.

    Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of thiourea derivatives with their biological activities. researchgate.net By inputting the molecular descriptors of this compound, these models could predict its potential efficacy as an antimicrobial, anticancer, or enzyme inhibitory agent. researchgate.netnih.gov This predictive capability allows for the prioritization of compounds for further in-vitro and in-vivo testing.

    Table 1: Illustrative Predictive Models for Thiourea Derivative Research

    Model Type Application for this compound Potential Predicted Parameters Required Input Data
    Reaction Yield PredictionOptimization of synthesisReaction yield (%), purity (%)Reactants, catalyst, solvent, temperature, reaction time
    QSAR ModelPrediction of biological activityIC50 values, enzyme inhibition constantsMolecular descriptors (e.g., logP, molecular weight, polar surface area)
    ADMET PredictionAssessment of drug-likenessAbsorption, Distribution, Metabolism, Excretion, ToxicityMolecular structure, physicochemical properties

    High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against biological targets. nih.govresearchgate.netnih.gov When combined with AI, HTS becomes an even more powerful tool for discovering novel applications for thiourea derivatives.

    For this compound, HTS could be employed to screen its activity against a wide array of enzymes, receptors, and microbial strains. nih.govresearchgate.netnih.gov The resulting large datasets can then be analyzed using machine learning algorithms to identify "hits"—instances where the compound exhibits significant activity. AI can help in discerning subtle structure-activity relationships from this data, guiding the design of more potent and selective analogs of this compound. Furthermore, automated HTS platforms can accelerate the screening process, enabling the exploration of a much larger chemical space in a shorter amount of time.

    Nanotechnology Applications of Thiourea Derivatives

    The unique properties of thiourea derivatives, including their ability to coordinate with metal ions, make them valuable components in the field of nanotechnology. For this compound, its molecular structure could be leveraged for the development of advanced nanomaterials with tailored functionalities.

    Thiourea compounds can act as capping agents or ligands to functionalize the surface of nanoparticles, enhancing their stability and imparting specific properties. nih.govresearchgate.netnih.gov The sulfur atom in the thiourea moiety of this compound can form strong bonds with the surface of metallic nanoparticles, such as gold or silver. This surface modification can improve the dispersibility of the nanoparticles in various solvents and create a platform for the attachment of other molecules.

    The butan-2-ylphenyl group of the molecule could influence the hydrophobicity and steric hindrance at the nanoparticle surface, which can be crucial for controlling interactions with biological systems. For instance, by tuning the surface properties with this compound, nanoparticles could be designed to have enhanced cellular uptake or to avoid recognition by the immune system.

    Table 2: Potential Nanoparticle Systems Utilizing this compound Functionalization

    Nanoparticle Type Role of this compound Potential Application
    Gold Nanoparticles (AuNPs)Surface stabilizing and functionalizing agentBiosensing, targeted drug delivery
    Silver Nanoparticles (AgNPs)Capping and antimicrobial agentAntimicrobial coatings, medical devices
    Quantum Dots (QDs)Surface ligand to enhance photostability and biocompatibilityBioimaging, diagnostics
    Magnetic Nanoparticles (e.g., Fe3O4)Surface coating to improve biocompatibility and for further conjugationTargeted therapy, hyperthermia

    Functionalized nanoparticles offer a promising platform for the targeted delivery of therapeutic agents to specific cells or tissues. mdpi.comresearchgate.netnih.govdntb.gov.uaglobalresearchonline.net Nanoparticles coated with this compound could be further conjugated with targeting moieties, such as antibodies or peptides, that recognize specific receptors on the surface of cancer cells.

    These "smart" nanocarriers could encapsulate a drug and circulate through the bloodstream until they encounter their target, at which point they would bind to and be internalized by the target cells. The release of the drug could then be triggered by the specific microenvironment of the diseased tissue, such as a lower pH or the presence of certain enzymes. researchgate.netmdpi.comwikipedia.orgmdpi.comnih.gov The design of such systems would benefit from the physicochemical properties imparted by the this compound ligand, which can influence the drug loading capacity and release kinetics of the nanocarrier.

    Sustainable and Circular Economy Approaches in Thiourea Chemistry

    The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry to minimize environmental impact and promote resource efficiency. weforum.orgnih.govyoutube.com The synthesis and lifecycle of thiourea derivatives like this compound can be reimagined within this framework.

    Future research will likely focus on developing synthetic methods that utilize renewable feedstocks and environmentally benign solvents. rsc.orgmdpi.comijsr.net For the synthesis of this compound, this could involve the use of water or bio-derived solvents, as well as catalysts that are recyclable and non-toxic. rsc.orgmdpi.comresearchgate.net Atom economy, which maximizes the incorporation of reactant atoms into the final product, will be a key consideration in the design of new synthetic routes. nih.gov

    Furthermore, a circular economy approach would consider the entire lifecycle of the compound. This includes designing this compound and its applications in a way that facilitates recovery, recycling, or benign degradation after use. For example, if used in an industrial process, methods could be developed to recover the thiourea derivative from waste streams for reuse. researchgate.net This approach not only reduces waste but also creates new economic opportunities. weforum.orgnoviams.comrsc.org

    Biocatalytic Synthesis and Derivatization

    The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to conventional chemical methods. While the biocatalytic synthesis of this compound has not been extensively reported, this area represents a fertile ground for future research.

    Enzymatic Approaches to Thiourea Synthesis:

    Future investigations could explore the use of enzymes to catalyze the formation of the thiourea moiety. For instance, research could focus on identifying or engineering enzymes capable of activating isothiocyanates for reaction with amines under aqueous conditions. This would circumvent the need for volatile and often toxic organic solvents. While enzymes that naturally synthesize thioureas are not common, the promiscuous activity of certain classes of enzymes, such as hydrolases or transferases, could be exploited and enhanced through directed evolution.

    Potential Biocatalytic Routes:

    Researchers may investigate the feasibility of a chemo-enzymatic pathway where a precursor molecule is first synthesized chemically and then modified by an enzyme to yield the final this compound product. This could involve the enzymatic resolution of a racemic butan-2-yl precursor to introduce chirality, a valuable feature for pharmaceutical and agrochemical applications.

    Derivatization using Biocatalysts:

    Beyond the primary synthesis, biocatalysts could be employed for the derivatization of the this compound scaffold. For example, enzymes like oxidoreductases could be used to introduce hydroxyl groups onto the phenyl ring or the butyl side chain, creating a library of novel derivatives with potentially enhanced biological activities. Such modifications are often challenging to achieve with high selectivity using traditional chemical methods.

    The table below illustrates a conceptual comparison between a conventional chemical synthesis and a potential biocatalytic route for this compound, highlighting the prospective advantages of the latter.

    FeatureConventional Chemical SynthesisPotential Biocatalytic Synthesis
    Catalyst Often requires metal-based or harsh chemical catalysts.Utilizes biodegradable enzymes.
    Solvent Typically relies on volatile organic solvents (e.g., acetonitrile, THF).Primarily aqueous media.
    Temperature Can require elevated temperatures.Operates at or near ambient temperature.
    Pressure Generally atmospheric pressure.Atmospheric pressure.
    Byproducts May generate hazardous waste.Generates biodegradable waste.
    Selectivity May have issues with regio- and stereoselectivity.High potential for regio- and stereoselectivity.
    Energy Input Potentially high due to heating requirements.Lower energy consumption.

    Lifecycle Assessment and Green Process Optimization

    A comprehensive understanding of the environmental impact of a chemical compound extends from its synthesis to its ultimate disposal. A lifecycle assessment (LCA) is a systematic analysis of the environmental footprint of a product throughout its entire life. For this compound, conducting a thorough LCA would be a critical step in aligning its production and use with sustainability goals.

    Framework for Lifecycle Assessment:

    A future LCA for this compound would need to evaluate several key stages:

    Raw Material Acquisition: Assessing the environmental impact of sourcing the starting materials, such as 4-(butan-2-yl)aniline and the thiocarbonylating agent. This includes the energy consumption and waste generated during their production.

    Manufacturing: Analyzing the energy inputs, solvent usage, waste generation, and emissions associated with the synthesis of this compound.

    Use and Application: Evaluating the environmental fate and effects of the compound during its intended application.

    End-of-Life: Investigating the biodegradability of the compound and the environmental impact of its disposal or recycling.

    Green Process Optimization:

    The insights gained from an LCA can guide the optimization of the synthetic process to minimize its environmental impact. Key areas for green process optimization for this compound production include:

    Solvent Selection: Research into replacing traditional volatile organic solvents with greener alternatives is a promising avenue. Recent studies on the synthesis of other thiourea derivatives have demonstrated the potential of using water ("on-water" synthesis) or bio-based solvents like Cyrene, which can significantly reduce the environmental impact. organic-chemistry.orgacs.orgnih.gov

    Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future research could focus on addition reactions that have a 100% theoretical atom economy.

    Energy Efficiency: The adoption of alternative energy sources, such as microwave irradiation or ultrasound, can often reduce reaction times and energy consumption compared to conventional heating methods.

    Waste Valorization: Investigating methods to convert any byproducts of the synthesis into valuable chemicals would contribute to a more circular and sustainable process.

    The following table outlines key parameters that would be considered in a lifecycle assessment for this compound and suggests potential green optimization strategies.

    LCA StageKey Parameters for AssessmentPotential Green Optimization Strategies
    Raw Material Sourcing - Origin and sustainability of precursors- Energy consumption in precursor synthesis- Use of bio-based starting materials- Sourcing from suppliers with sustainable practices
    Manufacturing Process - Process Mass Intensity (PMI)- Energy consumption- Solvent toxicity and volatility- Waste generation- Development of catalytic, high-yield reactions- Implementation of "on-water" or green solvent systems- Use of microwave or flow chemistry to reduce energy use
    Use Phase - Ecotoxicity- Bioaccumulation potential- Persistence in the environment- Design for biodegradability- Structure-activity relationship studies to maximize efficacy and minimize environmental harm
    End-of-Life - Biodegradability- Potential for recycling of waste streams- Development of defined biodegradation pathways- Designing processes where catalysts or solvents can be recycled

    By focusing on these future research directions, the scientific community can pave the way for the development of more sustainable and environmentally responsible methods for the synthesis and application of this compound and other valuable thiourea derivatives.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for [4-(Butan-2-yl)phenyl]thiourea, and how do reaction conditions influence yield?

    • Methodological Answer :

    • Route 1 : Condensation of 4-(butan-2-yl)aniline with thiophosgene in acetonitrile under reflux (60–70°C) for 6–8 hours. Purification via recrystallization from ethanol yields the product .
    • Route 2 : Substitution reactions using aryl isothiocyanates with amines in dimethylformamide (DMF) at room temperature, monitored by TLC for completion .
    • Key Variables : Solvent polarity (e.g., acetonitrile vs. DMF) affects reaction kinetics. Higher temperatures accelerate thiourea formation but may increase side products. Yields typically range from 65–85% .

    Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., butan-2-yl group at C4 of phenyl) and thiourea (-NH-CS-NH-) connectivity. For example, thiourea protons appear as broad singlets near δ 9.5–10.5 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 223.1 for C11_{11}H16_{16}N2_2S) .
    • Elemental Analysis : CHNS analysis ensures stoichiometric ratios (e.g., %C: 59.95, %H: 7.27, %N: 12.72) .

    Q. How does the butan-2-yl substituent influence the compound’s physicochemical properties?

    • Methodological Answer :

    • Lipophilicity : The branched butan-2-yl group increases logP compared to linear alkyl chains, enhancing membrane permeability (predicted logP ≈ 3.2 via ChemDraw) .
    • Solubility : Solubility in polar solvents (e.g., DMSO) is moderate (20–30 mg/mL) but decreases in aqueous buffers due to hydrophobic interactions .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?

    • Methodological Answer :

    • Bioactivity Variability : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay conditions (e.g., pH, bacterial strain). Standardize protocols using CLSI guidelines .
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like bacterial dihydrofolate reductase .

    Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in thiourea shows high electrophilicity (f⁻ ≈ 0.15) .
    • Reaction Mechanism : Simulate oxidation pathways (e.g., with pyridinium chlorochromate) to predict intermediates. Protonation at the thiourea sulfur precedes rate-limiting H-abstraction .

    Q. What experimental designs are optimal for studying thiourea-protein interactions?

    • Methodological Answer :

    • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) between this compound and enzymes (e.g., urease). Use 20 mM phosphate buffer (pH 7.4) at 25°C .
    • X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve hydrogen-bonding interactions (e.g., NH···O=C) at 1.8 Å resolution .

    Q. How do crystal packing and hydrogen-bonding networks affect the compound’s stability?

    • Methodological Answer :

    • Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., N-H···S hydrogen bonds, π-π stacking). For example, thiourea derivatives form dimeric motifs via N-H···S bonds (2.05 Å) .
    • Thermogravimetric Analysis (TGA) : Decomposition temperatures (>200°C) correlate with hydrogen-bond density. Higher packing efficiency increases thermal stability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.